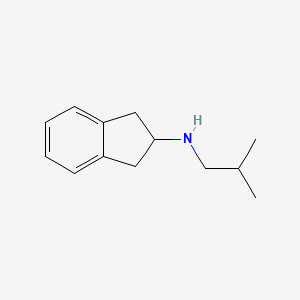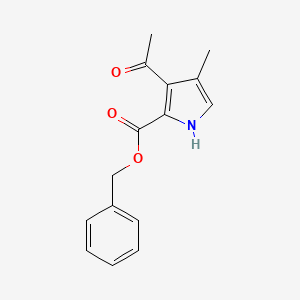![molecular formula C10H13BO3 B12068126 [3-(2-Methyloxetan-2-yl)phenyl]boronic acid CAS No. 1261999-43-2](/img/structure/B12068126.png)
[3-(2-Methyloxetan-2-yl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Methyloxetan-2-yl)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methyloxetane moiety. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methyloxetan-2-yl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C in a suitable solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This involves the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2-Methyloxetan-2-yl)phenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using acidic conditions or specific catalysts.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Protodeboronation: Reagents include acids like hydrochloric acid (HCl) or catalysts such as palladium on carbon (Pd/C).
Major Products
Suzuki–Miyaura Coupling: The major products are biaryl or styrene derivatives, depending on the coupling partner used.
Protodeboronation: The major product is the corresponding aryl or vinyl compound without the boronic acid group.
Applications De Recherche Scientifique
[3-(2-Methyloxetan-2-yl)phenyl]boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of [3-(2-Methyloxetan-2-yl)phenyl]boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the 2-methyloxetane moiety, making it less sterically hindered and potentially more reactive in certain contexts.
[3-(2-Hydroxyethyl)phenyl]boronic Acid: Contains a hydroxyethyl group instead of a methyloxetane, which may influence its reactivity and solubility.
Uniqueness
The presence of the 2-methyloxetane moiety in [3-(2-Methyloxetan-2-yl)phenyl]boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are advantageous .
Propriétés
Numéro CAS |
1261999-43-2 |
|---|---|
Formule moléculaire |
C10H13BO3 |
Poids moléculaire |
192.02 g/mol |
Nom IUPAC |
[3-(2-methyloxetan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-10(5-6-14-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3 |
Clé InChI |
ZTCMDGTXEZVWQT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2(CCO2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12068050.png)
![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)


![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)

![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)






